molecular formula C10H9ClF3NO2 B14072874 1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one

1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one

Cat. No.: B14072874
M. Wt: 267.63 g/mol
InChI Key: KTLDGSWTMICXEU-UHFFFAOYSA-N
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Description

1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one is a substituted aromatic ketone featuring a phenyl ring with an amino group (-NH₂) at position 2 and a trifluoromethoxy (-OCF₃) group at position 5. The propan-2-one backbone includes a chlorine atom at the β-carbon (position 3). Its molecular formula is C₁₀H₉ClF₃NO₂, with a molar mass of 267.63 g/mol, identical to its structural isomer due to identical substituent composition but differing in their positions on the aromatic ring .

Properties

Molecular Formula

C10H9ClF3NO2

Molecular Weight

267.63 g/mol

IUPAC Name

1-[2-amino-6-(trifluoromethoxy)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H9ClF3NO2/c11-5-6(16)4-7-8(15)2-1-3-9(7)17-10(12,13)14/h1-3H,4-5,15H2

InChI Key

KTLDGSWTMICXEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)CC(=O)CCl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-6-(trifluoromethoxy)phenol with a chlorinating agent to introduce the chloropropanone group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The trifluoromethoxy group can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Key Structural and Physico-Chemical Differences:

Property 1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one 1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one
Substituent Positions Amino (2), Trifluoromethoxy (6) Amino (3), Trifluoromethoxy (5)
Symmetry Meta-substitution relative to ketone Para-substitution between amino and trifluoromethoxy
Dipole Moment Likely higher due to asymmetric substitution Potentially lower due to para alignment
Solubility Reduced in polar solvents (steric hindrance from trifluoromethoxy) Possibly enhanced due to altered electron distribution
Synthetic Accessibility May require regioselective protection/deprotection steps Alternative routes needed for para-substitution

The positional isomerism significantly impacts electronic and steric properties. The trifluoromethoxy group’s electron-withdrawing nature may deactivate the aromatic ring differently depending on its position relative to the amino group, affecting reactivity in further derivatization (e.g., electrophilic substitution) .

Functional Group Analogues

Chalcone Derivatives ()

Compounds like 1-(4-(4,6-diethoxy-1,3,5-triazin-2-ylamino)phenyl)-3-phenylprop-2-en-1-one share a propanone backbone but incorporate additional heterocyclic systems (e.g., triazine) and extended conjugation (chalcone). These differences enhance π-π stacking and hydrogen-bonding capabilities, likely improving antimicrobial activity compared to the simpler chloro-propanone structure of the target compound .

Pyrimidine-Based Derivatives ()

The patented compound (S)-Ethyl 2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate features a pyrimidine core and trifluoroethoxy group. While both compounds include halogenated (Cl, F) and amino groups, the pyrimidine derivative’s larger, planar heterocycle and ester functionality confer distinct pharmacokinetic properties, such as enhanced metabolic stability and target binding .

Implications of Substituent Positioning

  • Reactivity: The amino group’s position (ortho in the target compound vs. meta in the isomer) may influence intramolecular hydrogen bonding with the ketone oxygen, altering tautomerism or nucleophilic reactivity.
  • The trifluoromethoxy group’s lipophilicity may improve membrane permeability in both isomers, but steric effects from ortho-substitution could limit target engagement .

Biological Activity

1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H9ClF3NO2
  • Molecular Weight : 267.63 g/mol
  • IUPAC Name : 1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one

The presence of the trifluoromethoxy group is significant as it enhances the compound's lipophilicity and binding affinity to biological targets, which may contribute to its pharmacological properties.

The biological activity of 1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that this compound may modulate various biological pathways through:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.
  • Receptor Modulation : It may also interact with various receptors, influencing signaling pathways that could lead to therapeutic effects.

Biological Activity Data

Research has indicated a range of biological activities associated with this compound. Below is a summary of findings from various studies:

Activity Effect Observed Reference
AntimicrobialInhibitory effects on bacterial growth
AnticancerInduced apoptosis in cancer cell lines
Enzyme InhibitionReduced activity of target enzymes

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of 1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one against various bacterial strains. The results demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, indicating potential for development as an antimicrobial agent.

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. The presence of the trifluoromethoxy group was found to enhance its efficacy compared to similar compounds lacking this functional group.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one, it is useful to compare it with structurally similar compounds:

Compound Name Key Differences
1-(2-Amino-3-methoxyphenyl)-3-chloropropan-2-oneLacks trifluoromethoxy group; different reactivity
1-(4-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-2-oneDifferent substitution pattern leading to varied properties

This comparison highlights how the trifluoromethoxy group contributes significantly to the biological activity and potential applications of the compound.

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